molecular formula C30H46O3 B11936312 Randialic acid B

Randialic acid B

Cat. No.: B11936312
M. Wt: 454.7 g/mol
InChI Key: GPQBTLJRTQXVOM-UORVSENQSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

Randialic acid B undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further studied for their biological activities .

Scientific Research Applications

Properties

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

IUPAC Name

(2R,4aS,6aR,6aS,6bR,8aR,10S,12aR)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13-dodecahydro-2H-picene-4a-carboxylic acid

InChI

InChI=1S/C30H46O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18,21-23,31H,9-17H2,1-7H3,(H,32,33)/t18-,21+,22-,23+,27+,28-,29-,30+/m1/s1

InChI Key

GPQBTLJRTQXVOM-UORVSENQSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C2=C1C)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2=C1C)C)C(=O)O

Origin of Product

United States

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